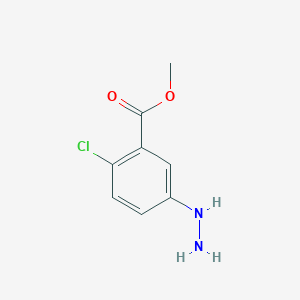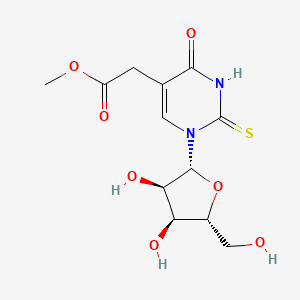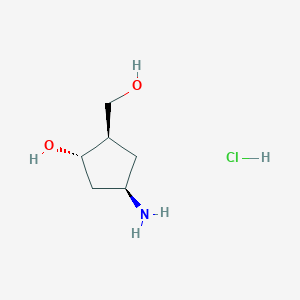
N-Methyldiethanolamine-13C,d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyldiethanolamine-13C,d3 Hydrochloride is a stable isotope-labeled compound. It is a derivative of N-Methyldiethanolamine, where the carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. This compound is primarily used in scientific research for tracing and studying metabolic pathways, as well as in the synthesis of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyldiethanolamine-13C,d3 Hydrochloride involves the isotopic labeling of N-Methyldiethanolamine. The process typically starts with the preparation of N-Methyldiethanolamine, which is then subjected to isotopic exchange reactions to incorporate carbon-13 and deuterium. The final step involves the conversion of the labeled N-Methyldiethanolamine to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic materials and ensure high purity and yield. The production is carried out under controlled conditions to prevent contamination and ensure the stability of the isotopic labels.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyldiethanolamine-13C,d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-Methyldiethanolamine-13C,d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various chemical compounds, including antimicrobial polycarbonate hydrogels.
Biology: Employed in metabolic studies to trace and analyze metabolic pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific isotopic compositions.
Mecanismo De Acción
The mechanism of action of N-Methyldiethanolamine-13C,d3 Hydrochloride involves its incorporation into chemical reactions and metabolic pathways. The isotopic labels allow researchers to track the compound and study its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the study.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyldiethanolamine: The non-labeled form of the compound.
Diethanolamine: A related compound with similar chemical properties.
Triethanolamine: Another related compound with three hydroxyl groups.
Uniqueness
N-Methyldiethanolamine-13C,d3 Hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. The incorporation of carbon-13 and deuterium provides distinct advantages in studies involving nuclear magnetic resonance and mass spectrometry.
Propiedades
Número CAS |
1781841-60-8 |
|---|---|
Fórmula molecular |
C₄¹³CH₁₀D₃NO₂·HCl |
Peso molecular |
123.173646 |
Sinónimos |
2,2’-(Methylimino)bis[ethanol]-13C,d3 Hydrochloride; 2,2’-(Methylimino)diethanol-13C,d3 Hydrochloride; 2-[(2-Hydroxyethyl)(methyl)amino]ethanol-13C,d3 Hydrochloride; N,N-Bis(2-hydroxyethyl)methylamine-13C,d3 Hydrochloride; N,N-Di(2-hydroxyethyl)-N-me |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)



